Galanin, rat

Overview

Description

Galanin is a regulatory peptide with a widespread presence in the central and peripheral nervous system of rats, and it plays a significant role in modulating various physiological processes. This neuropeptide is synthesized initially as part of a larger precursor that includes a signal peptide, the galanin sequence itself (comprising 29 amino acids), and a galanin mRNA-associated peptide. The synthesis of rat galanin involves the conversion of this precursor into the active form of the peptide, a process that is highly conserved across species, suggesting the biological significance of galanin and its associated peptides (Kaplan et al., 1988).

Synthesis Analysis

The synthesis of rat galanin is an intricate process that results in a peptide with a C-terminal glycine, crucial for its biological activity. The peptide is synthesized through solid-phase peptide synthesis using the Fmoc-strategy, which allows for precise assembly of the amino acid sequence. This method ensures the production of galanin with high purity and correct molecular weight, essential for its biological functionality (Sidorova et al., 2020).

Molecular Structure Analysis

The molecular structure of galanin, characterized by NMR and other biochemical studies, reveals that certain regions of the peptide can adopt short-range structures in aqueous solutions. These structures include nascent helices, which are crucial for the peptide's interaction with its receptors and subsequent biological effects. The monomeric nature of galanin in solution underscores its mode of action, interacting with receptors as a single entity without forming complexes (Morris et al., 1995).

Scientific Research Applications

Pain Processing : Galanin has complex roles in pain processing, acting through different receptor subtypes in the spinal cord. It can induce mechanical and cold allodynia in normal rats via GalR2 receptors, whereas high-dose galanin's antiallodynic effect on neuropathic pain is mediated by GalR1 receptors. This suggests potential applications for selective GalR1 agonists in treating neuropathic pain (Liu et al., 2001).

Insulin Resistance : Galanin can mitigate insulin resistance in type 2 diabetic rats by enhancing glucose uptake and promoting the expression and translocation of glucose transporter 4 (GLUT4) in adipocytes. This implicates central galanin receptor 2 (GAL2-R) in the amelioration of insulin resistance, suggesting the potential of GAL2-R agonists as antidiabetic agents (Guo et al., 2020).

Feeding Behavior : Galanin inhibits food consumption in satiated rats and has been implicated in the regulation of appetite and feeding behavior. This points to the therapeutic potential of non-peptide galanin receptor antagonists for treating appetite disorders (Crawley, 1999).

Cardiovascular Health : Exogenous galanin fragments have shown potential in protecting against myocardial ischemia/reperfusion injury, suggesting a cardioprotective role of galanin and its application in treating ischemic heart disease (Timotin et al., 2017).

Neuroendocrine Regulation : Galanin expression in the rat anterior pituitary is strongly influenced by estrogen, suggesting a role in neuroendocrine regulation and a secretory product of the anterior pituitary (Kaplan et al., 1988).

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak7.

Future Directions

The galanin receptor family of proteins is present throughout the central nervous system and endocrine system5. It comprises of three subtypes—GalR1, GalR2, and GalR3; all of which are G-protein-coupled receptors5. The understanding of signaling mechanisms of the galanin family of neuropeptides is limited and an organized pathway map is not yet available5. Therefore, further research is needed to understand the common and distinctive effects and mechanisms of various types of galanin family proteins which could facilitate the design of therapeutic approaches for neuroendocrine diseases and spinal cord injury5.

properties

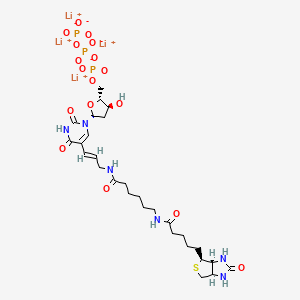

IUPAC Name |

3-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[6-amino-1-[[1-[[2-[[1-[(1-amino-3-hydroxy-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C141H211N43O41/c1-15-71(10)113(139(224)177-100(52-112(199)200)132(217)173-97(49-105(144)191)129(214)171-96(48-81-57-151-66-159-81)128(213)166-86(30-23-37-152-141(147)148)122(207)178-102(62-186)136(221)169-92(43-76-25-17-16-18-26-76)127(212)180-103(63-187)137(222)174-99(51-111(197)198)131(216)165-85(29-21-22-36-142)121(206)170-94(46-79-55-149-64-157-79)120(205)155-59-109(195)163-88(40-68(4)5)133(218)182-114(74(13)188)116(146)201)181-118(203)73(12)161-123(208)95(47-80-56-150-65-158-80)175-138(223)104-31-24-38-184(104)110(196)60-156-119(204)87(39-67(2)3)167-124(209)89(41-69(6)7)168-126(211)91(44-77-32-34-82(190)35-33-77)164-108(194)58-154-117(202)72(11)160-135(220)101(61-185)179-130(215)98(50-106(145)192)172-125(210)90(42-70(8)9)176-140(225)115(75(14)189)183-134(219)93(162-107(193)53-143)45-78-54-153-84-28-20-19-27-83(78)84/h16-20,25-28,32-35,54-57,64-75,85-104,113-115,153,185-190H,15,21-24,29-31,36-53,58-63,142-143H2,1-14H3,(H2,144,191)(H2,145,192)(H2,146,201)(H,149,157)(H,150,158)(H,151,159)(H,154,202)(H,155,205)(H,156,204)(H,160,220)(H,161,208)(H,162,193)(H,163,195)(H,164,194)(H,165,216)(H,166,213)(H,167,209)(H,168,211)(H,169,221)(H,170,206)(H,171,214)(H,172,210)(H,173,217)(H,174,222)(H,175,223)(H,176,225)(H,177,224)(H,178,207)(H,179,215)(H,180,212)(H,181,203)(H,182,218)(H,183,219)(H,197,198)(H,199,200)(H4,147,148,152) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQDYHHNJBOXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC=N3)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(C)NC(=O)C(CC4=CNC=N4)NC(=O)C5CCCN5C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C141H211N43O41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3164.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Galanin (1-29) (rat, mouse) | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.